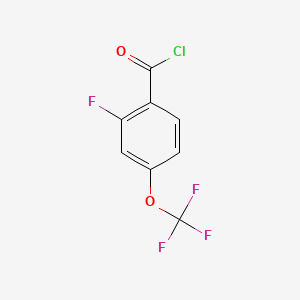

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Description

BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(3-6(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZYQIMWGWFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253774 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166948-50-1 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166948-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride CAS 166948-50-1

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (CAS 166948-50-1): A Key Building Block for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, a sophisticated and highly versatile chemical intermediate. We will delve into its unique physicochemical properties, which are conferred by its distinct fluorine and trifluoromethoxy substituents. This guide will explore its synthesis, elucidate its chemical reactivity through key reaction mechanisms, and provide detailed, field-tested protocols for its application in forming amides, esters, and ketones. The primary audience for this document includes researchers, medicinal chemists, and process development scientists who can leverage this powerful building block in the synthesis of advanced pharmaceuticals and agrochemicals. The strategic incorporation of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of target molecules.[1][2][3][4]

Introduction: The Strategic Importance of Fluorinated Moieties

In modern drug design and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[4] Groups such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are particularly valued for their profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The trifluoromethoxy group, for instance, is known to enhance lipophilicity and metabolic stability, which can improve a drug's ability to cross biological membranes and resist enzymatic breakdown.[2]

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride emerges as a high-value building block that combines the benefits of these groups. Its structure features an acyl chloride, a highly reactive functional group for synthetic transformations, attached to a phenyl ring substituted with both a fluorine atom and a trifluoromethoxy group. This unique combination makes it an invaluable tool for introducing this specific fluorinated scaffold into a wide range of complex molecules.

Caption: General workflow for the synthesis of the title compound.

Protocol: Synthesis via Oxalyl Chloride

This protocol is preferred in many laboratory settings due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂) that are easily removed.

-

Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Dissolve 1 equivalent of 2-Fluoro-4-(trifluoromethoxy)benzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Reaction: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.

-

Completion: Continue stirring the mixture for 1-3 hours at room temperature after the addition is complete. The reaction is considered complete when gas evolution ceases.

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be used directly. For higher purity, vacuum distillation is recommended. [5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is dominated by the electrophilic nature of its carbonyl carbon. The potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy substituents significantly increase the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. [6]

Caption: The two-step addition-elimination mechanism of acyl chlorides.

This reactivity profile allows for a range of important synthetic transformations.

Amide Bond Formation

The reaction with primary or secondary amines is a robust and efficient method for synthesizing amides, which are fundamental linkages in many pharmaceutical compounds, including kinase inhibitors. [1] Protocol: General Amide Synthesis

-

Setup: Dissolve the amine (1 equivalent) in anhydrous DCM or THF in a flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to act as an acid scavenger.

-

Addition: Cool the solution to 0 °C. Add a solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Ester Formation

The reaction with alcohols provides a direct and often high-yielding route to esters. This method is advantageous over traditional Fischer esterification as it is irreversible and proceeds under milder conditions. [7][8] Protocol: General Ester Synthesis

-

Setup: Dissolve the alcohol (1 equivalent) and a base like pyridine (which can also serve as the solvent) or triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.

-

Addition: Cool the mixture to 0 °C and slowly add 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents).

-

Reaction: Stir the reaction at room temperature until completion.

-

Work-up and Purification: Follow a similar aqueous work-up procedure as described for amide synthesis to remove the pyridinium hydrochloride salt and excess reagents. The final ester can be purified by chromatography.

Friedel-Crafts Acylation

This reagent can acylate electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones, which are valuable scaffolds in medicinal chemistry. [9] Protocol: Friedel-Crafts Acylation of Anisole

-

Setup: In a dry, inert-atmosphere flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM.

-

Acylium Ion Formation: Cool the suspension to 0 °C and add 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1 equivalent) dropwise. Stir for 15-30 minutes.

-

Addition: Add the aromatic substrate, such as anisole (1 equivalent), dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to proceed at 0 °C or room temperature for several hours.

-

Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl.

-

Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry, and concentrate. Purify the resulting ketone by column chromatography.

Caption: Key synthetic transformations using the title reagent.

Applications in Drug Discovery and Agrochemicals

The utility of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride lies in its ability to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl group into target molecules. This moiety is highly sought after for its ability to confer several advantageous properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to cleavage by metabolic enzymes like cytochrome P450. [3]* Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier. [2]* Modulation of pKa: The electron-withdrawing nature of the substituents can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions. [3] This building block is therefore frequently employed in the synthesis of novel therapeutic agents, particularly in oncology and neuroscience, as well as in the development of next-generation pesticides and herbicides. [1][10]

Safety, Handling, and Storage

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [11]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [12][13]* Reaction with Water: Contact with water or moisture will lead to hydrolysis, forming the less reactive carboxylic acid and corrosive hydrogen chloride (HCl) gas. [11][13][14]All glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

GHS Hazard Statements Precautionary Statements H290: May be corrosive to metals [12] P260: Do not breathe mist/vapors/spray. [12] H314: Causes severe skin burns and eye damage [12] P280: Wear protective gloves/clothing/eye protection. [12] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [12] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. [12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] | | P406: Store in a corrosive-resistant container. |

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is more than just a reagent; it is a strategic tool for molecular design. Its well-defined reactivity as an acyl chloride, enhanced by the powerful electronic effects of its fluorinated substituents, provides a reliable gateway to a diverse range of complex amides, esters, and ketones. For scientists in drug discovery and agrochemical research, mastering the use of this building block opens up new avenues for creating molecules with superior performance profiles, including enhanced efficacy, greater metabolic stability, and improved bioavailability.

References

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link].

- Google Patents. (1985). Preparation of trifluoromethyl-benzoyl halides.

-

(2025-10-09). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. Available from: [Link].

-

2 - SAFETY DATA SHEET. Available from: [Link].

-

PubMed. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link].

-

Chemistry Stack Exchange. (2020-06-04). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link].

-

Chemistry LibreTexts. (2021-05-22). 2.8: Acid Halides for Ester Synthesis. Available from: [Link].

-

ResearchGate. Friedel–Crafts acylation of different arenes with benzoyl chloride... Available from: [Link].

-

Chemguide. preparation of esters. Available from: [Link].

-

Chemistry LibreTexts. (2024-09-30). 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link].

-

ResearchGate. (2025-07-01). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

YouTube. (2019-11-12). synthesis of esters from acid chlorides. Available from: [Link].

-

ACS Publications. Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent1,2 | Journal of the American Chemical Society. Available from: [Link].

-

Pearson. What compounds are formed from the reaction of benzoyl chloride w... Available from: [Link].

-

ACS Publications. (2020-12-01). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling. Available from: [Link].

-

Save My Exams. (2025-06-23). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available from: [Link].

-

Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link].

-

(2013-11-27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Available from: [Link].

-

Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link].

-

ACS Publications. ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Available from: [Link].

-

Chemdad. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Available from: [Link].

-

chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available from: [Link].

-

Taylor & Francis. Benzoyl chloride – Knowledge and References. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. chemguideforcie.co.uk [chemguideforcie.co.uk]

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride structure

An In-depth Technical Guide to the Structure, Properties, and Application of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Abstract

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (CAS No: 166948-50-1) is a highly functionalized aromatic acyl chloride of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an electrophilic acyl chloride, a deactivating ortho-fluoro group, and a strongly electron-withdrawing para-trifluoromethoxy group—creates a molecule with tailored reactivity and desirable physicochemical properties. This guide provides a comprehensive analysis of its molecular structure, the electronic interplay of its substituents, methods for its structural confirmation, a validated synthesis protocol, and its characteristic reactivity profile. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of its effective application in synthesis. The key identification and physicochemical data for 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | NIST[1] |

| CAS Number | 166948-50-1 | Apollo Scientific[2] |

| Molecular Formula | C₈H₃ClF₄O | NIST[1] |

| Molecular Weight | 226.56 g/mol | NIST[1] |

| Appearance | Colorless to yellow liquid (typical) | Generic |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F | N/A |

| InChI Key | OOAHPLWBUUTFMV-UHFFFAOYSA-N | NIST[1] |

| Primary Hazards | Corrosive, Moisture Sensitive | Apollo Scientific[2] |

Elucidation of the Molecular Structure

The reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a direct consequence of the electronic effects exerted by its three distinct functional groups on the benzene ring.

-

Benzoyl Chloride Core : This is the primary reactive center of the molecule. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, and carbanions.[3]

-

2-Fluoro Substituent : Located ortho to the acyl chloride, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further increases the electrophilicity of the carbonyl carbon. While fluorine can also exert a weak resonance-donating effect (+M), the inductive effect is generally dominant in influencing the reactivity of the acyl group.[4]

-

4-Trifluoromethoxy (-OCF₃) Substituent : Positioned para to the acyl chloride, the -OCF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. The cumulative inductive effect of the three fluorine atoms makes the methoxy oxygen electron-poor, preventing it from participating in resonance donation to the ring. Instead, it acts as a potent -I group, significantly deactivating the aromatic ring and enhancing the electrophilicity of the carbonyl carbon.[5][6]

The combination of these substituents makes the carbonyl carbon exceptionally susceptible to nucleophilic attack, a property that is highly desirable for constructing complex molecules.[7][8]

Caption: Electronic influence of substituents on the core structure.

Spectroscopic Signature for Structural Confirmation

Structural verification is paramount. The following spectroscopic characteristics are expected for 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a very strong and sharp absorption band for the carbonyl (C=O) stretch, expected at a high wavenumber, typically in the range of 1770-1810 cm⁻¹ . This high frequency is characteristic of highly reactive acid chlorides. Additional peaks corresponding to C-F and C-O stretching will be present in the fingerprint region (approx. 1100-1300 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region will display complex multiplets for the three protons on the benzene ring. The signals will be downfield-shifted due to the presence of multiple electron-withdrawing groups. Proton-fluorine coupling (³JHF and ⁴JHF) will further split these signals.

-

¹⁹F NMR : Two distinct signals are expected. One signal corresponds to the aryl-fluoride at the 2-position. A second, more intense signal (due to three equivalent fluorine atoms) will be observed for the -OCF₃ group, likely as a singlet, at a characteristic chemical shift (e.g., around -58 to -60 ppm relative to CFCl₃).[9][10]

-

¹³C NMR : The carbonyl carbon will appear as a downfield signal (approx. 160-170 ppm). The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS) : In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z 226. A characteristic isotopic peak (M+2) will be present at m/z 228 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[11] A common fragmentation pathway is the loss of the chlorine radical (·Cl) to give a prominent peak at m/z 191.

Synthesis Protocol

Acyl chlorides are most commonly and efficiently synthesized from their corresponding carboxylic acids. The following protocol outlines a standard laboratory procedure for the preparation of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride from 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

Objective : To convert 2-Fluoro-4-(trifluoromethoxy)benzoic acid to its corresponding acyl chloride.

Reagents & Equipment :

-

2-Fluoro-4-(trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, and a gas trap (scrubber with NaOH solution).

Experimental Workflow :

-

Preparation (Anhydrous Conditions) : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent hydrolysis of the product. The system should be under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition : To the flask, add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq). Add an anhydrous solvent such as toluene to dissolve or suspend the acid.

-

Chlorination :

-

Reaction : Heat the reaction mixture to reflux (for thionyl chloride, ~80°C) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure (vacuum). This step should be performed with an adequate trapping system to handle corrosive vapors.

-

Purification : The resulting crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

Causality Behind Choices : Thionyl chloride is often chosen for its cost-effectiveness and because its byproducts are gaseous, simplifying purification.[12] Oxalyl chloride is a milder reagent that allows the reaction to proceed at lower temperatures, which can be beneficial for sensitive substrates.[12] Anhydrous conditions are critical because acyl chlorides react vigorously with water to hydrolyze back to the carboxylic acid.[3]

Reactivity Profile and Synthetic Applications

The primary utility of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is as a potent acylating agent for the synthesis of amides and esters, which are cornerstone functional groups in pharmaceuticals.[13] The electron-withdrawing substituents significantly enhance the reactivity of the acyl chloride, allowing reactions to proceed efficiently, often at room temperature.

General Protocol: Amide Synthesis

-

Setup : In a flask, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Addition : Cool the solution to 0°C in an ice bath. Slowly add a solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.1 eq) in the same solvent.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quench & Extraction : Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude amide product.

Caption: General reaction workflow for acylation reactions.

Safety, Handling, and Storage

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards : Causes severe skin burns and eye damage.[2][14][15] Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas. Inhalation may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., PVC or nitrile), safety goggles, and a face shield. A lab coat is mandatory.[2][14]

-

Handling : Use only under an inert atmosphere (nitrogen or argon). Keep away from water, alcohols, bases, and strong oxidizing agents.[14] Ensure an eyewash station and safety shower are readily accessible.[2]

-

Storage : Store in the original container, tightly sealed, under an inert atmosphere. Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2]

References

- Benchchem. (n.d.). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.

- Gooch, J. W. (1997). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives.

- Apollo Scientific. (2022). 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride Safety Data Sheet.

- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzoyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoyl chloride, 4-(trifluoromethyl)-.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride.

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride. (2025).

- Benchchem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)benzoyl Chloride Derivatives.

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

- Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. (2025).

- Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride. (n.d.).

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

Sources

- 1. 2-Fluoro-4-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1] Among these valuable reagents, 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride stands out as a highly versatile and reactive building block. This guide provides an in-depth technical overview of this compound, tailored for researchers, chemists, and drug development professionals. We will explore its core properties, the rationale behind its synthesis, its applications in constructing complex molecules, and the critical safety protocols required for its handling.

Section 1: Physicochemical Properties and Molecular Structure

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a substituted aromatic acyl chloride. The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride group, while its unique properties are conferred by the electron-withdrawing fluoro and trifluoromethoxy substituents on the benzene ring.

Key Physicochemical Data

A summary of the essential quantitative data for 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O₂ | Calculated |

| Molecular Weight | 242.56 g/mol | Calculated |

| CAS Number | 166948-50-1 | [2] |

| Appearance | Liquid | Inferred from similar compounds |

| Reactivity | Corrosive, Moisture Sensitive | [2][3][4] |

Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical behavior. The diagram below illustrates the connectivity and spatial relationship of the functional groups.

Caption: Molecular structure of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride.

Section 2: The Role of Fluorine and Trifluoromethoxy Groups in Drug Design

The utility of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride in pharmaceutical research is primarily due to the unique properties imparted by its fluorine-containing substituents.[1]

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and strongly electron-withdrawing. Its inclusion in a drug candidate can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1][5]

-

Fluoro Group (-F): A single fluorine atom can modulate the acidity (pKa) of nearby functional groups and form unique hydrogen bonds or dipole interactions with biological targets, potentially increasing binding affinity and selectivity.[6]

The combination of these groups makes this reagent a powerful tool for lead optimization in drug discovery programs, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Section 3: Synthesis and Reactivity

Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The standard laboratory-scale preparation of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves the chlorination of 2-Fluoro-4-(trifluoromethoxy)benzoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[7]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative method for preparing the title compound from its carboxylic acid precursor.

Disclaimer: This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Preparation: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride). Ensure all glassware is thoroughly oven-dried to maintain anhydrous conditions.

-

Reagents: To the flask, add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Reaction: Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Heating: Gently heat the mixture to reflux and maintain for 2-4 hours.[7] Reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS or TLC.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Scientist's Note: This step is crucial and must be done with care, as thionyl chloride is corrosive and volatile. A trap containing a basic solution is recommended to neutralize the vapors.

-

-

Purification: The resulting crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can often be used directly in subsequent steps or purified further by vacuum distillation to achieve high purity.

Key Reactions

As an acyl chloride, the compound is a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. This reactivity is the cornerstone of its utility in multi-step organic synthesis.[6][8]

Section 4: Application in Organic Synthesis: A Protocol for Amide Bond Formation

A primary application of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is in the synthesis of N-aryl or N-alkyl amides, which are common structural motifs in pharmaceuticals, including kinase inhibitors.[6]

Experimental Protocol: Acylation of an Amine

-

Preparation: In a fume hood, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Addition: Slowly add a solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Scientist's Note: The base is essential to neutralize the HCl gas that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography or recrystallization.

Section 5: Safety, Handling, and Storage

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a hazardous chemical that requires strict safety measures. The following guidelines are based on safety data for structurally similar corrosive and water-reactive acyl chlorides.[2][3][4][9]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber), a lab coat, and closed-toe shoes. An apron may be required for larger quantities.[2]

-

Respiratory Protection: All handling must be done in a well-ventilated chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[2][9]

-

-

Handling and Storage:

-

Always work in a well-ventilated fume hood and ensure an eyewash station and safety shower are readily accessible.[2]

-

Store containers in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[3][10]

-

Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

-

-

Spill Management:

-

In case of a spill, contain and absorb it with an inert, dry material like sand or vermiculite.[2] Do not use water. Place the contaminated material in a suitable, labeled container for hazardous waste disposal.

-

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a high-value reagent for the synthesis of advanced materials and complex organic molecules, particularly in the pharmaceutical industry. Its utility is derived from the potent reactivity of the acyl chloride group and the desirable physicochemical properties imparted by its unique fluorinated substituents. A thorough understanding of its properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of scientific innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. (n.d.).

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride for Advanced Research

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule without significantly increasing its steric bulk. This guide provides an in-depth technical overview of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (CAS No. 189334-56-3), a critical building block for introducing this powerful moiety into novel molecular scaffolds.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explain the underlying chemical principles, validate protocols, and provide a practical framework for the synthesis, handling, and application of this versatile reagent.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a reactive compound, and its properties are crucial for designing reaction conditions and ensuring purity.

| Property | Value | Source |

| CAS Number | 189334-56-3 | - |

| Molecular Formula | C₈H₃ClF₄O₂ | - |

| Molecular Weight | 242.56 g/mol | - |

| Appearance | Colorless to light yellow liquid (typical) | General Observation |

| Boiling Point | Data not consistently available; vacuum distillation is required. | Inferred from related compounds |

| Density | Data not consistently available. | - |

| Key Spectroscopic Features (Predicted) | ¹H NMR: Aromatic protons (δ 7.0-8.0 ppm) showing complex splitting due to ¹H-¹⁹F coupling. ¹⁹F NMR: Two distinct resonances: one for the Ar-F group and one for the -OCF₃ group. ¹³C NMR: Carbonyl carbon (C=O) signal around 165-170 ppm. IR: Strong C=O stretch (~1780-1800 cm⁻¹) characteristic of an acyl chloride. | General Spectroscopic Principles |

Note: Specific, verified analytical data for this compound is not widely published. The spectroscopic features are predicted based on the chemical structure and data from analogous compounds.

Synthesis Pathway and Mechanistic Insight

The most reliable and common laboratory synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor. This two-step process begins with the synthesis of the benzoic acid, which is the more complex stage.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The synthesis of the benzoic acid precursor is a multi-step process that requires careful control of reaction conditions. While various routes exist, a common strategy involves building the functionality around a commercially available starting material.

Step 2: Conversion to 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride

This is a standard conversion of a carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Preferred for its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas). This simplifies the workup, as the excess reagent and byproducts can be removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent reactions.

-

Oxalyl Chloride ((COCl)₂): A milder alternative that can be used with a catalytic amount of N,N-dimethylformamide (DMF). This method is often cleaner but oxalyl chloride is more expensive and toxic.

Self-Validating Protocol: Synthesis via Thionyl Chloride

-

Preparation (Anhydrous Conditions): In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. All glassware must be thoroughly oven-dried to prevent hydrolysis of the acyl chloride product and the thionyl chloride reagent. The system should be kept under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 equivalent). Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The off-gases are corrosive and should be passed through a basic scrubber (e.g., NaOH solution).

-

Purification: The resulting crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is often a dark liquid. It can be purified by vacuum distillation to yield a colorless or pale yellow liquid. The purity should be confirmed by analytical techniques.

Applications in Research and Development

The primary utility of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is as a potent acylating agent. It allows for the facile introduction of the 2-fluoro-4-(trifluoromethoxy)benzoyl moiety into molecules containing nucleophiles such as amines, alcohols, and thiols, forming stable amide, ester, and thioester linkages, respectively.

The presence of the ortho-fluoro substituent has a significant electronic and conformational impact. It can influence the acidity of adjacent protons, participate in hydrogen bonding, and lock the conformation of the benzoyl group, which can be critical for achieving high binding affinity in drug candidates.[1]

Use in Kinase Inhibitor Scaffolds: Many kinase inhibitors, central to modern oncology, are built upon benzamide scaffolds.[2] The 2-Fluoro-4-(trifluoromethoxy)benzoyl group is an attractive fragment for these structures. The trifluoromethoxy group can enhance cell membrane permeability, while the fluoro group can form key interactions within the ATP-binding pocket of the target kinase, potentially improving potency and selectivity.[2]

Safety, Handling, and Storage

As with all acyl chlorides, 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a hazardous chemical that demands strict safety protocols.

-

Corrosivity: It is highly corrosive and causes severe skin burns and eye damage. It reacts with moisture in the air and on surfaces to release hydrochloric acid (HCl).

-

Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles with a face shield.

-

Storage: The compound is moisture-sensitive. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a dry environment is recommended.

Commercial Suppliers

Sourcing high-purity reagents is critical for success. The following table lists some commercial suppliers of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Location | Purity (Typical) | Notes |

| Apollo Scientific | UK | >97% | Provides safety data sheets and product specifications. |

| Sigma-Aldrich (Merck) | Global | Varies by grade | Often listed under research chemicals; check availability. |

| Fluorochem | UK | >97% | Specializes in fluorinated compounds. |

| Oakwood Chemical | USA | >98% | Offers various quantities for research and scale-up.[3] |

This list is not exhaustive and is intended as a starting point for sourcing.

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is more than just a chemical intermediate; it is an enabling tool for innovation. Its unique combination of a reactive acyl chloride handle, a conformation-directing fluoro group, and a metabolism-stabilizing trifluoromethoxy moiety makes it a high-value building block in the rational design of next-generation pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the powerful effects of organofluorine chemistry in their research.

References

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

-

Supporting Information. General information on NMR spectra and chemical synthesis. (Note: This is a representative citation for where detailed spectroscopic data would typically be found in a scientific publication). [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Oakwood Chemical. 2-(Trifluoromethoxy)benzoyl chloride. Oakwood Chemical. [Link]

Sources

A Technical Guide to the Electrophilicity and Reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of reactivity is paramount. Acyl chlorides are fundamental reagents for the construction of ester and amide linkages, and their efficacy is directly governed by the electrophilicity of the carbonyl carbon. This technical guide provides an in-depth analysis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, a highly activated acylating agent. We will dissect the unique electronic contributions of its ortho-fluoro and para-trifluoromethoxy substituents, quantify their impact on reactivity through Hammett analysis, and provide field-proven experimental protocols for its synthesis and kinetic evaluation. This document serves as a comprehensive resource for scientists leveraging this potent reagent in complex synthetic endeavors.

The Molecular Architecture: Understanding the Sources of Enhanced Electrophilicity

The exceptional reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride stems from the powerful electron-withdrawing nature of its substituents. The convergence of these effects on the benzoyl chloride core dramatically increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

The Benzoyl Chloride Core : The fundamental electrophilicity arises from the polarization of the carbon-oxygen double bond and the presence of a good leaving group, the chloride anion.

-

The Ortho-Fluoro Substituent : Fluorine, being the most electronegative element, exerts a potent negative inductive effect (-I), withdrawing electron density through the sigma bond framework. While it possesses a positive mesomeric effect (+M) via its lone pairs, the inductive effect is dominant for halogens, resulting in a net electron withdrawal that enhances the carbonyl's electrophilicity.

-

The Para-Trifluoromethoxy (-OCF₃) Group : This substituent is a key driver of the molecule's high reactivity and is often termed a "pseudo-halogen" for its strong, halogen-like electronic properties.[1] The three fluorine atoms pull electron density from the carbon and, in turn, from the oxygen atom, creating a powerful -I effect across the aromatic ring. The oxygen's ability to donate electron density via resonance (+M) is severely attenuated by the fluorine atoms.[2] This makes the -OCF₃ group a significantly stronger electron-withdrawing group than a simple methoxy substituent and a critical contributor to the reagent's potency.[1][2]

The synergistic combination of these electron-withdrawing forces creates a highly electron-deficient carbonyl center, predisposing the molecule to rapid reactions with a wide range of nucleophiles.

Caption: Electronic effects amplifying the electrophilicity of the carbonyl carbon.

Quantifying Reactivity: A Hammett-Based Perspective

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds.[3] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).

-

σ (Sigma) is the substituent constant, which quantifies the electronic effect of a substituent. Positive values indicate electron-withdrawing groups, while negative values denote electron-donating groups.

-

ρ (Rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects. For nucleophilic acyl substitution on benzoyl chlorides, ρ is positive, signifying that the reaction is accelerated by electron-withdrawing groups.

The high electrophilicity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be predicted by examining the Hammett constants of its substituents.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -H | Para | 0.00 | Reference |

| -F | Para | +0.06 | Weakly Electron-Withdrawing |

| -OCH₃ | Para | -0.27 | Strongly Electron-Donating |

| -CF₃ | Para | +0.54 | Strongly Electron-Withdrawing |

| -OCF₃ | Para | +0.35 | Strongly Electron-Withdrawing |

| -NO₂ | Para | +0.78 | Very Strongly Electron-Withdrawing |

Data compiled from authoritative sources.[4][5]

While the Hammett constant for the ortho-fluoro group is not directly additive in this simple model due to steric and proximity effects, the large positive σₚ value for the para-trifluoromethoxy group (+0.35) clearly indicates a substantial rate enhancement compared to unsubstituted benzoyl chloride. This positions 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride among the more reactive benzoyl chloride derivatives, comparable in reactivity to those bearing other potent electron-withdrawing groups.

Synthesis Protocol: Preparation from the Corresponding Carboxylic Acid

The most direct and common laboratory-scale synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves the chlorination of its parent carboxylic acid, 2-Fluoro-4-(trifluoromethoxy)benzoic acid. Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for this transformation. For reactions requiring milder conditions to avoid side reactions with sensitive functional groups, oxalyl chloride with a catalytic amount of DMF is the preferred method.

Protocol: Synthesis using Thionyl Chloride

Disclaimer: This procedure must be performed in a certified fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

-

2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Toluene or Dichloromethane (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube or nitrogen inlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation : Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.

-

Reaction Setup : To a round-bottom flask, add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) and a magnetic stir bar.

-

Reagent Addition : In the fume hood, carefully add anhydrous toluene or dichloromethane, followed by the slow addition of thionyl chloride (2.0-3.0 eq). The addition of thionyl chloride may be exothermic.

-

Reaction : Heat the mixture to reflux (approximately 80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS against the starting material. The evolution of HCl and SO₂ gas will be observed.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification : Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be performed, but care must be taken due to the compound's reactivity.

Caption: Workflow for the synthesis of the title compound using thionyl chloride.

Experimental Evaluation of Electrophilicity

To empirically validate and compare the electrophilicity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, kinetic studies are essential. A common method involves monitoring the rate of acylation of a suitable nucleophile, such as an aniline or alcohol derivative, using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of Aniline Acylation by UV-Vis Spectrophotometry

This protocol measures the pseudo-first-order rate constant for the reaction between the acyl chloride and a nucleophile (e.g., 4-nitroaniline), which is held in large excess.

Materials & Equipment:

-

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

-

Reference benzoyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)

-

4-Nitroaniline (nucleophile)

-

Anhydrous acetonitrile (ACN) (UV-grade)

-

Thermostatted UV-Vis spectrophotometer with cuvette holder

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Stock Solution Preparation :

-

Prepare a stock solution of 4-nitroaniline in anhydrous ACN (e.g., 1 x 10⁻² M).

-

Prepare separate, fresh stock solutions of each acyl chloride in anhydrous ACN (e.g., 1 x 10⁻¹ M). These solutions are moisture-sensitive and should be prepared immediately before use.

-

-

Spectrophotometer Setup :

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product (the N-acylated aniline) or a wavelength where the starting material absorbance change is significant.

-

Thermostat the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

-

Kinetic Run :

-

Pipette the 4-nitroaniline solution into a quartz cuvette to fill it approximately three-quarters full. Place the cuvette in the holder and allow it to thermally equilibrate.

-

Blank the spectrophotometer with this solution.

-

Initiate the reaction by rapidly injecting a small aliquot of the acyl chloride stock solution into the cuvette (e.g., 10 µL), ensuring the acyl chloride is the limiting reagent and its concentration is at least 10-fold lower than the aniline.

-

Immediately begin recording the absorbance as a function of time.

-

-

Data Analysis :

-

The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_f + (A₀ - A_f)e^(-k_obs*t).

-

By comparing the k_obs values obtained for 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride against reference compounds under identical conditions, a quantitative ranking of their relative electrophilicity can be established.

-

Applications in Drug Discovery and Advanced Synthesis

The high reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride makes it an invaluable tool for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

-

Formation of Robust Amide Bonds : It is highly effective for acylating anilines, amines, and other nitrogen nucleophiles to form stable amide bonds, a ubiquitous linkage in pharmaceuticals. Its high reactivity allows these reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

-

Imparting Desirable Physicochemical Properties : The 2-fluoro-4-(trifluoromethoxy)phenyl moiety, once incorporated into a target molecule, can significantly enhance its drug-like properties. The trifluoromethoxy group increases lipophilicity, which can improve membrane permeability and bioavailability.[2] Furthermore, the high strength of the C-F bonds often increases the metabolic stability of the compound, protecting it from enzymatic degradation in vivo.[2]

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a superior acylating agent whose high electrophilicity is a direct consequence of the potent and synergistic electron-withdrawing effects of its ortho-fluoro and para-trifluoromethoxy substituents. This enhanced reactivity, quantifiable through kinetic analysis and predictable via Hammett parameters, allows for efficient and often mild conditions for the synthesis of critical amide and ester bonds. For drug development professionals and synthetic chemists, this reagent is not merely a building block but a strategic tool for introducing a functional moiety that can confer enhanced metabolic stability and lipophilicity, making it a valuable asset in the design of next-generation therapeutics and advanced materials.

References

- BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.

- BenchChem. (2025).

- Gassman, P. G., & Tawney, J. G. (1987). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.

- Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- CymitQuimica. (n.d.). 2-Fluoro-4-(trifluoromethoxy)benzoic acid, 97%.

- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Bari, E., & Ganie, S. A. (2024).

- Wikipedia. (2023).

- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid 99%.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)

- Schlosser, M., & Michel, D. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

- BenchChem. (2025). Application of 2-(Trifluoromethyl)

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride.

Sources

An In-Depth Technical Guide to the Stability of 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride

Introduction

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a highly reactive, fluorinated organic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The presence of multiple fluorine-containing substituents imparts unique electronic properties to the molecule, making it a valuable synthon for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety. However, the very features that make this compound synthetically useful—namely, the highly electrophilic acyl chloride group—also render it intrinsically unstable and susceptible to degradation.

This guide provides a comprehensive technical overview of the stability of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a foundational understanding of the molecule's reactivity, its primary degradation pathways, and the causal relationships that dictate its stability. We will explore the electronic effects of the substituents, outline robust protocols for stability assessment, and establish field-proven best practices for handling and storage. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to maintain the integrity and ensure the reliable performance of this reactive intermediate.

A Note on Isomer Specificity: Direct, published stability data for the 2-Fluoro-4-(trifluoromethoxy) isomer is scarce. Therefore, this guide will leverage data from closely related, commercially available isomers, such as 4-(trifluoromethoxy)benzoyl chloride and various (trifluoromethyl)benzoyl chlorides. The principles of reactivity and degradation are directly translatable, and we will explicitly discuss how the specific substitution pattern of the target molecule is expected to influence its stability based on established principles of physical organic chemistry.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the first step in managing its stability. The table below summarizes the known properties of key structural analogs to provide a scientifically grounded estimation for 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride.

| Property | 4-(Trifluoromethoxy)benzoyl chloride[2] | 4-(Trifluoromethyl)benzoyl chloride[3] | 2-(Trifluoromethyl)benzoyl chloride[4][5] | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (Estimated) |

| CAS Number | 36823-88-8 | 329-15-7 | 312-94-7 | Not readily available |

| Molecular Formula | C₈H₄ClF₃O₂ | C₈H₄ClF₃O | C₈H₄ClF₃O | C₈H₄ClF₄O₂ |

| Molecular Weight | 224.56 g/mol | 208.56 g/mol | 208.56 g/mol | 242.55 g/mol |

| Appearance | Colorless to almost colorless clear liquid | Liquid | Liquid | Colorless to light yellow liquid |

| Boiling Point | 56 °C @ 2 mmHg | 188-190 °C @ 760 mmHg | Not readily available | ~190-210 °C @ 760 mmHg |

| Density | ~1.43 g/mL at 20 °C | 1.404 g/mL at 25 °C | Not readily available | ~1.5 g/mL at 25 °C |

| Key Hazard | Moisture Sensitive, Corrosive | Corrosive | Corrosive | Moisture Sensitive, Corrosive |

Spectroscopic Hallmarks: The identity and purity of acyl chlorides are readily assessed by spectroscopic methods. These techniques are also invaluable for monitoring degradation, as the disappearance of the parent signal and the appearance of new signals (e.g., from the corresponding carboxylic acid) can be tracked.

-

Infrared (IR) Spectroscopy: The most prominent feature is an intense carbonyl (C=O) stretching absorption. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this peak appears at a characteristically high frequency, typically around 1780-1815 cm⁻¹ .[6] Hydrolysis would be indicated by the disappearance of this peak and the emergence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a lower frequency C=O stretch (around 1700-1725 cm⁻¹) corresponding to the carboxylic acid.

-

¹³C NMR Spectroscopy: The carbonyl carbon is highly deshielded and typically appears in the range of 165-175 ppm .[6]

-

Mass Spectrometry: Due to their high reactivity, the molecular ion peak may be weak or absent. A characteristic fragmentation pattern is the loss of a chlorine radical (M-35 and M-37), leading to a prominent acylium ion peak (R-C≡O⁺). The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a definitive feature for chlorine-containing fragments.[6]

Section 2: Electronic Effects and Intrinsic Reactivity

The stability of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this reactivity.

-

The Acyl Chloride Group (-COCl): This functional group is inherently reactive. The chlorine atom is a powerful electron-withdrawing group via induction (-I effect), and it is an excellent leaving group. This combination makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

2-Fluoro Substituent: Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but for halogens, the inductive effect dominates. Its position ortho to the acyl chloride group places this powerful -I effect in close proximity to the reactive center, significantly increasing the partial positive charge on the carbonyl carbon.

-

4-(Trifluoromethoxy) Substituent (-OCF₃): This group is strongly deactivating. The oxygen atom's lone pairs are significantly withdrawn by the three fluorine atoms, rendering its electron-donating mesomeric effect negligible. Instead, the group as a whole acts as a very strong inductively withdrawing group (-I).

Causality: The cumulative effect of these three powerful electron-withdrawing groups (Cl, F, OCF₃) makes the carbonyl carbon of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride exceptionally electrophilic. This heightened electrophilicity is the root cause of its instability, as it dramatically accelerates the rate of reaction with even weak nucleophiles, most notably water.

Section 3: Primary Decomposition Pathway: Hydrolysis

The principal and most immediate threat to the stability of any acyl chloride is hydrolysis.[6] This reaction occurs rapidly upon contact with water, including atmospheric moisture, to yield the corresponding carboxylic acid and corrosive hydrogen chloride gas.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.

-

Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms as a lone pair from the oxygen atom moves back down. Concurrently, the chloride ion—an excellent leaving group—is ejected.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (another water molecule or the ejected chloride ion) to give the final, stable carboxylic acid product and HCl (or H₃O⁺ and Cl⁻).

Below is a visualization of this critical decomposition pathway.

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of an acyl chloride.

Section 4: Comprehensive Stability Profile: A Forced Degradation Approach

To systematically evaluate the stability of a reactive intermediate like 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, a forced degradation (or stress testing) study is the most rigorous approach.[7] The goal is to intentionally accelerate degradation under various conditions to identify potential degradation products, understand degradation pathways, and establish stable handling parameters.[8] The general aim is to achieve 10-30% degradation, which is sufficient to identify primary degradants without overly complex secondary reactions.[9]

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Forced Hydrolysis Study

Objective: To determine the rate and outcome of degradation in aqueous environments of varying pH.

-

Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (e.g., 10 mg/mL) in a dry, inert, water-miscible solvent like acetonitrile (ACN). Work quickly and under an inert atmosphere (N₂ or Ar).

-

Stress Sample Preparation: In separate vials, add an aliquot of the stock solution to pre-heated (e.g., 40 °C) stress media:

-

Acidic: 0.1 M Hydrochloric Acid

-

Neutral: Purified Water

-

Basic: 0.1 M Sodium Hydroxide The final concentration of the compound should be significantly lower (e.g., 100 µg/mL) to ensure solubility.

-

-

Timepoint Sampling: At specified intervals (e.g., 0, 15 min, 1 hr, 4 hr, 8 hr), withdraw an aliquot from each vial.

-

Quenching (for Basic Samples): Immediately neutralize the aliquots from the basic hydrolysis vial with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the reaction.

-

Analysis: Analyze all samples promptly using a suitable stability-indicating analytical method (see Section 5).

Expected Outcome: Degradation will be extremely rapid, especially under basic conditions. The primary degradation product will be 2-Fluoro-4-(trifluoromethoxy)benzoic acid. This study establishes a baseline for its extreme moisture sensitivity.

Protocol 2: Thermal Stress Study (In Solution)

Objective: To evaluate stability at elevated temperatures in a typical organic solvent.

-

Sample Preparation: Prepare a solution of the compound in a relatively high-boiling, dry aprotic solvent (e.g., ACN or 1,4-dioxane) in a sealed vial under an inert atmosphere.

-

Incubation: Place the vial in a temperature-controlled oven or heating block at a relevant temperature (e.g., 60 °C).[10] Also, prepare a control sample to be kept at the recommended storage temperature (e.g., 4 °C).

-

Timepoint Sampling: At specified intervals (e.g., 0, 4, 8, 24, 48 hours), remove the vial, cool it to room temperature, and take an aliquot for analysis.

-

Analysis: Analyze the samples to determine the percentage of the parent compound remaining.

Expected Outcome: In a truly anhydrous aprotic solvent, the compound should exhibit reasonable thermal stability. Any observed degradation likely points to the presence of trace moisture or reaction with the solvent itself.

Section 5: Analytical Methodologies for Stability Monitoring

Analyzing a highly reactive compound requires methods that are either very fast or involve a derivatization step to create a stable analyte.

Protocol 3: Indirect Stability Assessment via GC-MS after Amine Quenching

This method provides an elegant way to assess stability by converting the remaining, highly reactive acyl chloride into a stable, volatile amide derivative at each time point.[11]

-

Methodology: At each time point from a stability study (e.g., Protocol 2), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching/Derivatization: Immediately add the aliquot to a vial containing a solution of a secondary amine in excess (e.g., morpholine or diethylamine in ACN). The reaction is nearly instantaneous and quantitatively converts the acyl chloride to the corresponding stable amide.

-

Sample Preparation for GC-MS: Dilute the resulting amide solution as needed for GC-MS analysis.

-

Analysis: Analyze the sample by GC-MS. The amount of the stable amide formed is directly proportional to the amount of unreacted acyl chloride remaining at that time point. The primary degradation product, the carboxylic acid, will not be derivatized by this method and may be observed separately if it is GC-compatible.

Causality: This protocol self-validates by transforming the unstable analyte into a stable one at the moment of sampling. This prevents any further degradation during the analytical workup, ensuring that the measured result accurately reflects the state of the sample at the time of collection.

Protocol 4: Stability-Indicating HPLC-UV Method via Derivatization

For highly sensitive and quantitative analysis, especially at trace levels, derivatization followed by HPLC is a superior method.[12]

-